N-(5-chloropyridin-2-yl)methanesulfonamide
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Overview
Description
N-(5-chloropyridin-2-yl)methanesulfonamide is a chemical compound with the molecular formula C6H7ClN2O2S and a molecular weight of 206.65 g/mol . This compound is characterized by the presence of a chloropyridine ring and a methanesulfonamide group, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)methanesulfonamide typically involves the reaction of 5-chloropyridine-2-amine with methanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
N-(5-chloropyridin-2-yl)methanesulfonamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-pyridyl)bis(trifluoromethanesulfonimide): This compound has a similar structure but contains two trifluoromethanesulfonimide groups instead of one methanesulfonamide group.
N-(5-chloro-2-pyridyl)trifluoromethanesulfonamide: This compound contains a trifluoromethanesulfonamide group instead of a methanesulfonamide group.
Uniqueness
N-(5-chloropyridin-2-yl)methanesulfonamide is unique due to its specific combination of a chloropyridine ring and a methanesulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable intermediate in various chemical syntheses and a useful tool in scientific research .
Properties
Molecular Formula |
C6H7ClN2O2S |
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Molecular Weight |
206.65 g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C6H7ClN2O2S/c1-12(10,11)9-6-3-2-5(7)4-8-6/h2-4H,1H3,(H,8,9) |
InChI Key |
UYWNSXYJFBGRLA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=NC=C(C=C1)Cl |
Origin of Product |
United States |
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